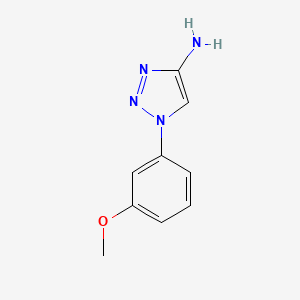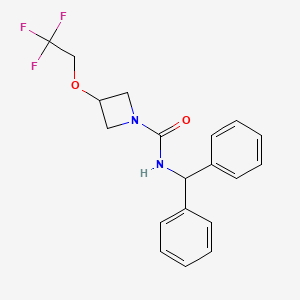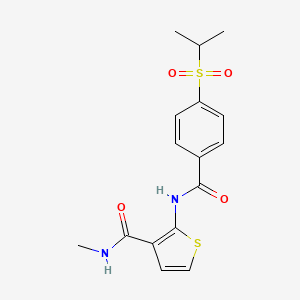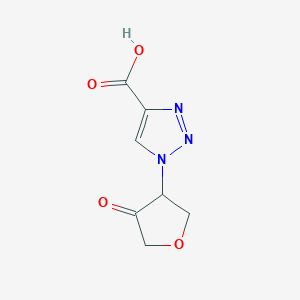![molecular formula C14H13N3OS3 B2840143 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034495-96-8](/img/structure/B2840143.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond . Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and one sulfur atom.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography . This technique can reveal the positions of atoms in a crystal and the chemical bonds that connect them.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like S_N2 reactions . These are bimolecular nucleophilic substitution reactions that involve a nucleophile replacing a leaving group in a molecule.Physical and Chemical Properties Analysis
Physical properties of a compound include color, density, hardness, and melting and boiling points. A chemical property describes the ability of a substance to undergo a specific chemical change .Wissenschaftliche Forschungsanwendungen
Synthesis and Electrochemical Properties
The synthesis of related compounds involving bithiophenyl and thiadiazole units has been explored for their unique electrochemical and spectroscopic properties. Kostyuchenko et al. (2019) synthesized bis([2,2'-bithiophen]-5-yl)-substituted oligothiadiazoles to study the effect of acceptor units on their electrochemical and spectroscopic characteristics. These compounds, with varying numbers of thiadiazole rings, displayed tunable electron affinities suitable for n-type organic semiconductors and had their emission spectra adjusted over a broad range. This research highlights the compound's potential in electronic and optoelectronic applications due to its desirable electrochemical attributes and tunability [Kostyuchenko et al., 2019].
Anticancer Evaluation
In the realm of medicinal chemistry, derivatives of thiadiazole have been synthesized and evaluated for their anticancer activity. For instance, Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This underscores the potential of thiadiazole derivatives in developing new therapeutic agents [Ravinaik et al., 2021].
Molecular Modeling and Pharmacological Evaluation
Further, Shkair et al. (2016) undertook molecular modeling and pharmacological evaluations of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents. Their research demonstrates the compound's significant in vitro anti-inflammatory activity and highlights its potential in drug development, especially targeting COX-2 enzymes for inflammatory conditions [Shkair et al., 2016].
Microwave-Assisted Synthesis for Biological Activities
Microwave-assisted synthesis techniques have been applied to produce derivatives containing thiadiazole units, exploring their antimicrobial, antilipase, and antiurease activities. This method, highlighted by Başoğlu et al. (2013), provides insights into the rapid synthesis and evaluation of compounds with potential biological activities, offering a pathway to discovering new antimicrobial agents [Başoğlu et al., 2013].
Antiviral Activities
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their antiviral activities against the tobacco mosaic virus. This study opens avenues for the development of novel antiviral agents using thiadiazole scaffolds [Chen et al., 2010].
Wirkmechanismus
Safety and Hazards
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiadiazole ring can be oxidized using reagents like hydrogen peroxide or peracids to introduce sulfoxide or sulfone functionalities.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride, converting it to an amine.
Substitution: Halogenation reactions can be performed on the bithiophene units using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Peracetic acid, dimethyl sulfoxide (DMSO)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: N-bromosuccinimide (NBS), iodine (I₂)
Major Products: These reactions yield a variety of functionalized derivatives with altered electronic properties, enhancing the compound's utility in different applications.
4. Scientific Research Applications: N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promise in several areas:
Chemistry: : Used as a precursor in the synthesis of conjugated polymers for organic electronics.
Biology: : Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: : Potential use in designing new pharmaceuticals targeting specific enzymes and receptors.
Industry: : Explored as a component in advanced materials like organic semiconductors and photovoltaic devices.
5. Mechanism of Action: The mechanism by which this compound exerts its effects varies depending on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. For instance, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The exact molecular pathways involved are subject to ongoing research.
6. Comparison with Similar Compounds: this compound can be compared with other thiadiazole derivatives such as:
4-methyl-1,2,3-thiadiazole-5-carboxamide: : Lacks the bithiophene moiety, resulting in different electronic and steric properties.
N-(2-thienyl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide: : Features a simpler thienyl unit instead of the bithiophene, leading to varying reactivity and application potential.
N-(2-furyl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide: : Incorporates a furyl group instead of the bithiophene, presenting unique chemical behavior.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-9-13(21-17-16-9)14(18)15-6-4-11-2-3-12(20-11)10-5-7-19-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXCOAMKBLJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2840060.png)
![methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2840062.png)
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole](/img/structure/B2840063.png)


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/new.no-structure.jpg)
![3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2840072.png)

![N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2840074.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2840075.png)
![4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2840076.png)



